molecular formula C15H14FN5O B7533404 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

カタログ番号 B7533404
分子量: 299.30 g/mol
InChIキー: INJNRUAWCTZTBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of proteins. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various diseases, including cancer, skeletal disorders, and developmental disorders.

作用機序

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide works by binding to the ATP-binding pocket of FGFRs and inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, which are necessary for cell growth and survival. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide has been shown to selectively target FGFRs over other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and physiological effects:
The biochemical and physiological effects of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide depend on the specific cellular context and the FGFR isoform that is targeted. In cancer cells, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. In skeletal disorders, such as achondroplasia, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide has been shown to increase bone growth and improve skeletal morphology. In developmental disorders, such as craniosynostosis, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide has been shown to promote bone growth and prevent premature fusion of cranial sutures.

実験室実験の利点と制限

One of the main advantages of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide is its specificity for FGFRs, which allows for targeted inhibition of FGFR signaling without affecting other receptor tyrosine kinases. This makes it a valuable tool for studying the role of FGFRs in various cellular processes and diseases. However, one limitation of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide is its relatively low potency compared to other FGFR inhibitors, which may require higher concentrations for effective inhibition. In addition, the synthesis method for N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide is complex and requires several steps, which may limit its availability and accessibility for some researchers.

将来の方向性

There are several future directions for the study of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide and its potential therapeutic applications. One direction is the development of more potent and selective FGFR inhibitors that can overcome the limitations of current inhibitors. Another direction is the investigation of the role of FGFRs in other diseases, such as metabolic disorders and neurodegenerative diseases. Furthermore, the combination of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide with other targeted therapies or immunotherapies may enhance its efficacy and broaden its applications in cancer treatment. Overall, the study of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide and FGFR signaling has the potential to lead to new insights into the pathogenesis of various diseases and the development of novel therapeutic strategies.

合成法

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide was first synthesized by researchers at the Broad Institute of MIT and Harvard in 2014. The synthesis method involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 3-fluoro-4-nitroaniline, which is converted to 3-fluoro-4-aminoaniline through reduction. The 3-fluoro-4-aminoaniline is then reacted with 1-(bromomethyl)-3-(4,5-dimethylthiazol-2-yl)urea to form an intermediate compound. The intermediate compound is further reacted with 5-methyl-1H-pyrazole-3-carboxylic acid to produce N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide.

科学的研究の応用

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. FGFRs are known to be overexpressed or mutated in various types of cancer, including breast, lung, bladder, and gastric cancer. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and survival of cancer cells that depend on FGFR signaling for their proliferation. In addition to cancer, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide has also been studied for its potential applications in skeletal disorders, such as achondroplasia, and developmental disorders, such as craniosynostosis.

特性

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-10-6-13(20-19-10)15(22)18-8-11-2-3-14(12(16)7-11)21-5-4-17-9-21/h2-7,9H,8H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJNRUAWCTZTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。